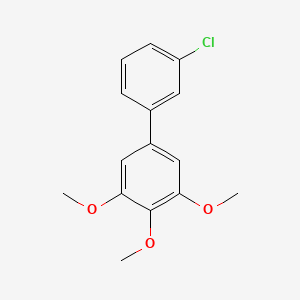
3'-Chloro-3,4,5-trimethoxy-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15ClO3. This compound is characterized by the presence of a biphenyl core substituted with a chlorine atom at the 3’ position and three methoxy groups at the 3, 4, and 5 positions. It is a derivative of biphenyl, which is a common structural motif in organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants and catalyst .
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl can be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding phenols.
Reduction Reactions: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Phenolic derivatives.
Reduction: Cyclohexyl derivatives of the biphenyl core.
Scientific Research Applications
3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90). These interactions can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxy-1,1’-biphenyl: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3’-Bromo-3,4,5-trimethoxy-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl: Contains a fluorine atom, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of the chlorine atom in 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl makes it unique compared to its analogs. Chlorine can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the chlorine atom can enhance the compound’s ability to interact with specific biological targets, potentially increasing its efficacy in medicinal applications .
Properties
CAS No. |
942475-05-0 |
|---|---|
Molecular Formula |
C15H15ClO3 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C15H15ClO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,1-3H3 |
InChI Key |
ZVDHRKHAISIJIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


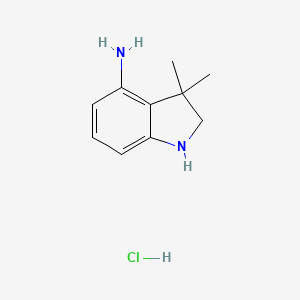
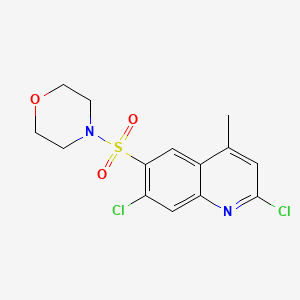

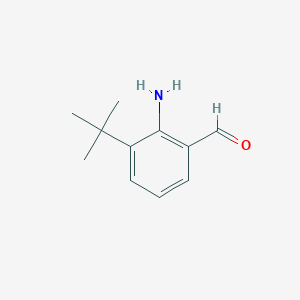

![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
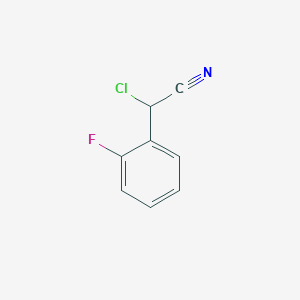
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
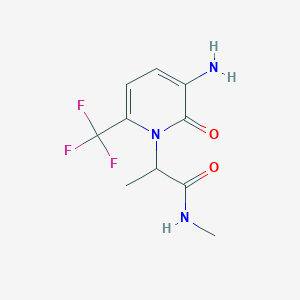
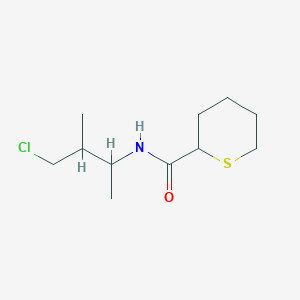
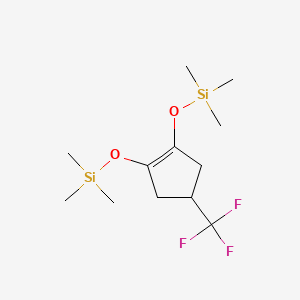
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
